1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. While the provided papers do not directly discuss 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyrazole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) was achieved using 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the condensation reactions of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes . Similarly, novel pyrazole derivatives were synthesized through coupling reactions and characterized by spectroscopic analyses . These methods could potentially be adapted for the synthesis of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, NMR spectroscopy, and theoretical calculations. For example, the molecular structure of various bis(pyrazolylcarbonyl)benzene compounds was determined, revealing monoclinic crystal systems and space groups . Theoretical calculations, such as density functional theory (DFT), are used to explore geometric and electronic properties, as well as to calculate global reactivity parameters . These techniques could be employed to determine the molecular structure of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole and predict its reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation and coupling reactions, to yield new compounds with potential applications. For instance, the reaction of pyrazole derivatives with β-diketones, β-ketoesters, and other reagents leads to the synthesis of new pyrazole compounds . Understanding the reactivity of the functional groups in 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole could guide the development of novel reactions and applications for this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and reactivity, are influenced by their molecular structure. For example, the thermal and chemical stability of polytopic azoles was characterized by thermal analyses and X-ray powder diffraction . Theoretical studies, including natural population analysis (NPA) and molecular electrostatic potential (MEP) calculations, provide insights into the electrophilic and nucleophilic regions of a molecule, which are crucial for understanding its reactivity . These analyses could be applied to 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole to predict its behavior under different conditions.

科学的研究の応用

Coordination Chemistry

- Coordination Modes and Catalytic Applications : A study investigated the coordination chemistry of pyrazole derivatives, including 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, with various metals such as copper. This research highlighted different coordination modes and the potential use of these compounds as precatalysts in copper-catalyzed reactions, such as amination of aliphatic C–H bonds (Someya, Inoue, & Enthaler, 2013).

Structural Analysis

- Crystal Structure and Molecular Properties : The molecular structure and properties of pyrazole derivatives have been extensively studied. For instance, research on compounds similar to 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole revealed insights into their crystal structure, electronic properties, and potential applications in nonlinear optical analysis due to their low reactivity, making them suitable for development in coordination chemistry (Khan et al., 2020).

Synthesis and Reactivity

- Synthesis and Chemical Reactivity : Various studies have focused on the synthesis and reactivity of pyrazole derivatives. This includes research on the synthesis of compounds with similar structures to 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole and their reactions with other chemical agents, providing valuable insights into their chemical behavior and potential applications in creating new compounds with specific properties (Potapov et al., 2011).

Biological Applications

- Antitumor and Antibacterial Properties : Pyrazole derivatives have been explored for their potential biological applications, including antitumor and antibacterial activities. Studies have shown that certain compounds in this category exhibit promising activities against specific cancer cell lines and bacteria, indicating their potential in pharmaceutical applications (Gomha, Edrees, & Altalbawy, 2016).

Nonlinear Optical Properties

- Nonlinear Optical (NLO) Properties : Research on compounds structurally similar to 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole has revealed their potential in nonlinear optical applications. The studies include analyzing their linear polarizability and frontier molecular orbitals, suggesting their suitability for NLO materials (Tamer et al., 2015).

特性

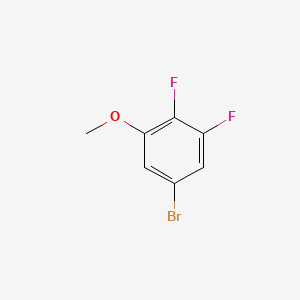

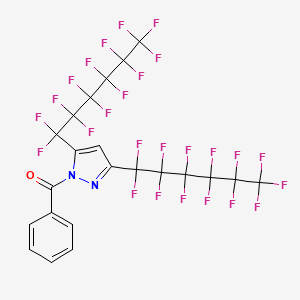

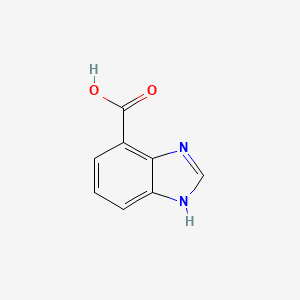

IUPAC Name |

[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H6F26N2O/c23-11(24,13(27,28)15(31,32)17(35,36)19(39,40)21(43,44)45)8-6-9(50(49-8)10(51)7-4-2-1-3-5-7)12(25,26)14(29,30)16(33,34)18(37,38)20(41,42)22(46,47)48/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYGQAQYTYRSSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H6F26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371063 |

Source

|

| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |

CAS RN |

230295-10-0 |

Source

|

| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)